2-Hydroxyglutaric acid

Description

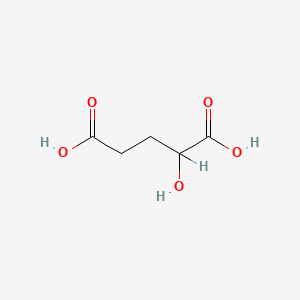

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXBTNAVRSUOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40951-21-1 (di-hydrochloride salt) | |

| Record name | alpha-Hydroxyglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002889318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40864360 | |

| Record name | 2-Hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxyglutarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2889-31-8 | |

| Record name | (±)-2-Hydroxyglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2889-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hydroxyglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002889318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYGLUTARIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS4M3UYS95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxyglutarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and History of 2-Hydroxyglutaric Acid: An Oncometabolite's Journey from Rare Disease to Cancer Hallmark

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Initially identified as a mysterious metabolite in the urine of patients with a rare neurological disorder, 2-hydroxyglutaric acid (2-HG) has undergone a remarkable scientific journey. Its story has evolved from the characterization of an inborn error of metabolism to the groundbreaking discovery of its role as a pivotal oncometabolite in various cancers. This technical guide provides a comprehensive overview of the discovery and history of 2-HG, detailing the key scientific milestones, experimental methodologies that enabled these discoveries, and the current understanding of its pathological mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of 2-HG's significance in human health and disease.

A Historical Timeline of this compound Discovery

The scientific community's understanding of this compound has progressed through two major phases: its initial association with the rare inherited metabolic disorders known as 2-hydroxyglutaric acidurias, and its later, more prominent, identification as an oncometabolite driving cancer pathogenesis.

Phase 1: The Era of 2-Hydroxyglutaric Acidurias

-

1977: The story of 2-HG begins with the work of Gregersen and colleagues, who were the first to identify the D- and L-enantiomers of this compound as normal constituents of human urine[1].

-

1980: A significant breakthrough occurred when two independent research groups simultaneously described novel inborn errors of metabolism. Chalmers et al. reported a patient with D-2-hydroxyglutaric aciduria (D-2-HGA), while Duran et al. described a case of L-2-hydroxyglutaric aciduria (L-2-HGA)[1][2]. These publications were landmarks, establishing the accumulation of D- and L-2-HG as the biochemical hallmarks of these distinct neurological disorders[1].

-

Late 1990s: D-2-HGA was further recognized as a distinct neurometabolic disorder with both mild and severe phenotypes, primarily characterized by epilepsy, hypotonia, and psychomotor retardation[1].

-

2000: A third variant, combined D,L-2-hydroxyglutaric aciduria (D,L-2-HGA), was described by Muntau and colleagues in patients with elevated urinary levels of both enantiomers[1].

-

2004: The genetic basis for these disorders began to be unraveled with the discovery of the genes encoding the enzymes responsible for 2-HG degradation. Two research groups independently identified L2HGDH, which encodes L-2-hydroxyglutarate dehydrogenase[1]. In the same year, D2HGDH, encoding D-2-hydroxyglutarate dehydrogenase, was also identified[1]. Mutations in these genes were found to cause L-2-HGA and D-2-HGA type I, respectively[1][3].

-

2010: A second type of D-2-HGA (type II) was linked to gain-of-function mutations in the IDH2 gene, a finding that would soon have profound implications for cancer research[1]. The combined D,L-2-HGA was later associated with mutations in the SLC25A1 gene, which encodes the mitochondrial citrate carrier[3].

Phase 2: The Emergence of 2-HG as an Oncometabolite

-

2008-2009: A paradigm shift in the understanding of 2-HG's role in disease came from the field of cancer genomics. High-throughput sequencing studies of glioblastoma multiforme and acute myeloid leukemia (AML) identified frequent heterozygous mutations in the genes encoding isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2)[4].

-

2009: A seminal study revealed that these cancer-associated IDH1 mutations confer a novel enzymatic activity, causing the NADPH-dependent reduction of α-ketoglutarate (α-KG) to D-2-hydroxyglutarate[5]. This discovery, made by researchers including those who would go on to found Agios Pharmaceuticals, marked the birth of 2-HG as an "oncometabolite"[6][7].

-

2010: The link between IDH mutations and 2-HG accumulation was solidified in AML, where elevated levels of 2-HG were found in the cells and sera of patients with IDH1 or IDH2 mutations[5].

-

2011: The mechanism of 2-HG's oncogenic activity was elucidated. It was demonstrated that 2-HG acts as a competitive inhibitor of α-KG-dependent dioxygenases, including histone demethylases and the TET family of 5-methylcytosine hydroxylases[8]. This inhibition leads to widespread epigenetic alterations, including histone and DNA hypermethylation, which are thought to drive tumorigenesis[8].

-

2017: The culmination of this research led to a major therapeutic breakthrough. The FDA approved the first drug specifically targeting cancer metabolism, enasidenib (IDHIFA®), an inhibitor of mutant IDH2, for the treatment of relapsed or refractory AML[7]. This represented a landmark achievement, validating the concept of targeting oncometabolites for cancer therapy.

Quantitative Data on 2-Hydroxyglutarate

The discovery of 2-HG's role in both rare genetic disorders and cancer has been underpinned by the ability to accurately quantify its levels in various biological matrices. The following tables summarize key quantitative data related to 2-HG concentrations and its biochemical activity.

Table 1: Concentrations of 2-Hydroxyglutarate in Biological Samples

| Biological Matrix | Condition | Enantiomer(s) | Concentration Range | Reference(s) |

| Human Brain Tissue (Glioma) | IDH1/2 Mutant | D-2-HG | 1 - 35 µmol/g (mM) | [9][10][11] |

| IDH1/2 Wild-Type | D-2-HG | < 0.1 mM | [10][11] | |

| Human AML Cells | IDH1/2 Mutant | D-2-HG | ~2,000 - 19,000 ng / 2x10^6 cells | [5] |

| IDH1/2 Wild-Type | D-2-HG | ~100 - 400 ng / 2x10^6 cells | [5] | |

| Human Serum (AML) | IDH1/2 Mutant | D-2-HG | Median: ~1,863 ng/mL | |

| IDH1/2 Wild-Type | D-2-HG | Median: ~87 ng/mL | ||

| Human Serum (Glioma) | IDH1 Mutant | D-2-HG | ~97.2 ng/mL (no significant difference from wild-type) | [12] |

| IDH1 Wild-Type | D-2-HG | ~97 ng/mL | [12] | |

| Human Urine (Glioma) | IDH1 Mutant | D-2-HG | ~4.6 µg/mg creatinine | [12] |

| IDH1 Wild-Type | D-2-HG | ~7.3 µg/mg creatinine | [12] | |

| Human Cerebrospinal Fluid (Glioma) | IDH1/2 Mutant | D-2-HG | 14.5 - 25.5 µM | [9] |

| Breast Carcinoma Tissue | IDH1/2 Wild-Type | D- and L-2-HG | 0.01 - 0.1 mM ("intermediate" levels) | [9] |

| Normal Cells/Tissues | D- and L-2-HG | D-2-HG | ~10^-8 M | [9] |

Table 2: Inhibitory Activity of 2-Hydroxyglutarate on α-Ketoglutarate-Dependent Dioxygenases

| Enzyme | 2-HG Enantiomer | IC50 Value | Reference(s) |

| JMJD2C (Histone Demethylase) | D-2-HG | 79 ± 7 µM | [13] |

| Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) | D-2-HG | 1,500 ± 400 µM | [13] |

| PHD | L-2-HG | 419 ± 150 µM | [13] |

| TET2 (DNA Demethylase) | R-2-HG (D-2-HG) | ~77% max inhibition (in vitro assay) | [14] |

| S-2-HG (L-2-HG) | ~57% max inhibition (in vitro assay) | [14] |

Experimental Protocols

The identification and characterization of 2-HG have been driven by advancements in analytical chemistry and molecular biology. Below are detailed methodologies for key experiments cited in the discovery and study of 2-HG.

Quantification of 2-HG Enantiomers by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol is a composite based on established methods for the chiral separation and quantification of D- and L-2-HG in biological fluids.

1. Sample Preparation (from Plasma/Serum):

- Thaw plasma/serum samples on ice.

- To 100 µL of plasma, add a known amount of a stable isotope-labeled internal standard (e.g., 13C5-D-2-HG)[15].

- Perform protein precipitation by adding 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

- Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

- Transfer the supernatant to a new tube.

- For derivatization, evaporate the supernatant to complete dryness under a stream of nitrogen or using a vacuum concentrator[16].

2. Chiral Derivatization:

- Prepare a derivatization reagent of 50 mg/mL (+)-O,O-diacetyl-L-tartaric anhydride (DATAN) in a 4:1 (v/v) solution of acetonitrile and acetic acid[16].

- Reconstitute the dried sample extract in 50 µL of the DATAN solution.

- Incubate at 70°C for 2 hours to allow for complete derivatization[16].

- Cool the samples to room temperature and dilute with an additional 50 µL of the acetonitrile:acetic acid solution before analysis[16].

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A chiral column such as a CHIROBIOTIC R is often used for direct separation[17]. Alternatively, after derivatization, a standard C18 or HILIC column can be used to separate the resulting diastereomers[15][16].

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. The exact gradient will depend on the column and system used.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5-10 µL.

- Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.

- Analysis Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- Underivatized 2-HG: Q1: 147.0 m/z -> Q3: 129.0 m/z[16].

- Derivatized 2-HG: Q1: 363.0 m/z -> Q3: 147.0 m/z[16].

- The specific transitions for the internal standard would be monitored concurrently.

4. Data Analysis:

- Integrate the peak areas for the D-2-HG and L-2-HG diastereomers and the internal standard.

- Generate a standard curve by plotting the peak area ratio of the standards to the internal standard against their known concentrations.

- Determine the concentration of each 2-HG enantiomer in the samples from the standard curve.

- Normalize the results to the initial sample volume.

Detection of IDH1 R132H Mutation by Allele-Specific PCR

This protocol outlines a method for the detection of the most common IDH1 mutation, R132H (c.395G>A), using Tetra-primer Amplification Refractory Mutation System (T-ARMS) PCR or a similar allele-specific approach.

1. DNA Extraction:

- Extract genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue, fresh frozen tissue, or blood using a commercially available kit according to the manufacturer's instructions.

- Quantify the extracted DNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

2. Primer Design and Synthesis:

- Design and synthesize four primers:

- Forward Outer Primer (FOP): Binds upstream of the mutation site.

- Reverse Outer Primer (ROP): Binds downstream of the mutation site.

- Forward Inner Primer (FIP) - Wild-Type Specific: Binds to the wild-type allele with the 3' end at the mutation site.

- Reverse Inner Primer (RIP) - Mutant Specific: Binds to the mutant allele with the 3' end at the mutation site.

- Example primer sequences for IDH1 R132H detection:

- Forward Primer: 5'-CGG TCT TCA GAG AAG CCA TT-3'[18]

- Reverse Primer: 5'-ATT CTT ATC TTT TGG TAT CTA CAC C-3'[18]

3. PCR Amplification:

- Prepare a PCR master mix containing:

- DNA Polymerase (a hot-start polymerase is recommended)

- PCR Buffer

- dNTPs

- All four primers

- Genomic DNA template (50-100 ng)

- PCR Cycling Conditions (example):

- Initial Denaturation: 95°C for 10-15 minutes.

- 40 Cycles of:

- Denaturation: 94°C for 30 seconds.

- Annealing: 56°C for 1 minute[18].

- Extension: 72°C for 1 minute.

- Final Extension: 72°C for 10 minutes.

4. Product Analysis:

- Analyze the PCR products by agarose gel electrophoresis.

- Expected Results:

- Outer Primer Pair (FOP + ROP): A larger control band should be present in all samples, confirming the PCR reaction worked.

- Wild-Type Allele (FIP + ROP): A smaller band specific to the wild-type allele.

- Mutant Allele (FOP + RIP): A smaller band specific to the mutant allele.

- Interpretation:

- Wild-Type: Two bands (control and wild-type).

- Heterozygous Mutant: Three bands (control, wild-type, and mutant).

- Homozygous Mutant (rare in cancer): Two bands (control and mutant).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate key signaling pathways affected by 2-HG and typical experimental workflows for its study.

Signaling Pathway: The Oncogenic Cascade of Mutant IDH

Caption: The oncogenic pathway initiated by mutant IDH1/2, leading to 2-HG production and epigenetic dysregulation.

Experimental Workflow: Biomarker Discovery for 2-HG

Caption: A typical workflow for the discovery and validation of 2-HG as a clinical biomarker.

Experimental Workflow: IDH1 Mutation Detection

Caption: A streamlined workflow for the detection of IDH1 mutations in tumor samples using allele-specific PCR.

Conclusion

The journey of this compound from a metabolite associated with a rare pediatric disease to a central player in oncology is a testament to the power of interdisciplinary research, from clinical observation and analytical chemistry to genomics and drug development. The discovery of 2-HG as an oncometabolite has not only provided a critical diagnostic and prognostic biomarker for several cancers but has also ushered in a new era of cancer therapeutics targeting metabolic vulnerabilities. As research continues, a deeper understanding of the multifaceted roles of 2-HG in cellular processes will undoubtedly unveil further opportunities for therapeutic intervention and improve patient outcomes.

References

- 1. Progress in understanding 2-hydroxyglutaric acidurias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-2-hydroxyglutaric aciduria – review of literature and case series - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydroxyglutaric aciduria - Wikipedia [en.wikipedia.org]

- 4. JCI - Oncometabolites: linking altered metabolism with cancer [jci.org]

- 5. researchgate.net [researchgate.net]

- 6. Tak Wah Mak - Wikipedia [en.wikipedia.org]

- 7. Metabolic Rewiring and the Characterization of Oncometabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique [frontiersin.org]

- 11. Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diagnostic Value of Plasma and Urinary 2-Hydroxyglutarate to Identify Patients With Isocitrate Dehydrogenase-Mutated Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The two enantiomers of 2-hydroxyglutarate differentially regulate cytotoxic T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. oncotarget.com [oncotarget.com]

An In-depth Technical Guide to the Biochemical Pathway of D-2-Hydroxyglutarate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-hydroxyglutarate (D-2-HG) is a metabolite that has garnered significant attention in the fields of cancer biology and drug development. While present at low levels in healthy cells, its accumulation is a hallmark of certain cancers, where it functions as an oncometabolite, driving tumorigenesis through various mechanisms. This technical guide provides a comprehensive overview of the biochemical pathways leading to D-2-HG synthesis, with a focus on the enzymatic reactions, quantitative data, and detailed experimental protocols relevant to researchers and drug development professionals.

Core Biochemical Pathways of D-2-Hydroxyglutarate Synthesis

The primary and most well-characterized pathway for D-2-HG production involves neomorphic mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes. However, other enzymatic activities can also contribute to D-2-HG synthesis.

Mutant IDH1 and IDH2: The Canonical Pathway

Somatic point mutations in the genes encoding the cytosolic NADP+-dependent isocitrate dehydrogenase 1 (IDH1) and its mitochondrial homolog, IDH2, are the main drivers of high-level D-2-HG production in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2]

Wild-type IDH enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3] However, specific heterozygous mutations, most commonly at arginine 132 (R132) in IDH1 and arginine 172 (R172) or arginine 140 (R140) in IDH2, confer a new enzymatic activity (neomorphism).[1][2] Instead of converting isocitrate to α-KG, these mutant enzymes gain the ability to reduce α-KG to D-2-HG in an NADPH-dependent manner.[3][4]

The overall reaction catalyzed by mutant IDH1/2 is:

α-ketoglutarate + NADPH + H+ → D-2-hydroxyglutarate + NADP+

It is important to note that tumor cells with these mutations are typically heterozygous, retaining a wild-type allele. Evidence suggests that the wild-type IDH1 protein can form heterodimers with the mutant protein, and this interaction is crucial for efficient D-2-HG production.[5]

Promiscuous Enzyme Activities

While mutant IDH1/2 are the most significant sources of D-2-HG, other enzymes have been shown to promiscuously produce 2-hydroxyglutarate, including the D-enantiomer.

-

Phosphoglycerate Dehydrogenase (PHGDH): This enzyme, which is involved in the serine biosynthesis pathway, can catalyze the NADH-dependent reduction of α-KG to D-2-HG.[6] This activity is generally less efficient than that of mutant IDH enzymes but can contribute to the cellular pool of D-2-HG, particularly in cancers with PHGDH amplification.[6]

-

Malate Dehydrogenase (MDH) and Lactate Dehydrogenase (LDHA): Under certain conditions, such as hypoxia, these enzymes have been reported to produce 2-hydroxyglutarate. While they primarily produce L-2-HG, the potential for promiscuous D-2-HG production under specific cellular contexts cannot be entirely ruled out.

Quantitative Data

Understanding the quantitative aspects of D-2-HG synthesis is crucial for developing targeted therapies. The following tables summarize key kinetic parameters of the enzymes involved and the resulting intracellular metabolite concentrations.

Table 1: Kinetic Parameters of Enzymes Involved in D-2-HG Synthesis

| Enzyme | Substrate | K_m_ | k_cat_ | Reference(s) |

| Mutant IDH1 (R132H) | α-Ketoglutarate | 1.2 mM | - | [1] |

| Isocitrate | 27.2 µM (pH 7.0) | 52.0 s⁻¹ (pH 7.0) | [1] | |

| Mutant IDH1 (R132Q) | α-Ketoglutarate | - | - | [7] |

| Isocitrate | - | - | [7] | |

| Mutant IDH2 (R172K) | α-Ketoglutarate | - | - | [8] |

| PHGDH | α-Ketoglutarate | 6.8 mM | 0.8 s⁻¹ | [6] |

| 3-Phosphoglycerate | 260 µM | 1.0 s⁻¹ | [6] |

Table 2: Intracellular Metabolite Concentrations

| Metabolite | Cell/Tissue Type | Condition | Concentration | Reference(s) |

| D-2-Hydroxyglutarate | IDH1-mutant glioma | - | 1-30 mM | [2][9][10][11][12] |

| IDH1-mutant glioma (extracellular) | - | up to 3 mM | [10] | |

| PHGDH-amplified breast cancer cells | - | 35-93 µM | [6] | |

| α-Ketoglutarate | IDH1-mutant astrocytes | - | Decreased by ~50% | [13] |

| IDH-mutant cells | - | Not significantly altered | [14] | |

| PHGDH-amplified breast cancer cells | - | ~550 µM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biochemical pathway of D-2-HG synthesis.

Mutant IDH Activity Assay (Colorimetric)

This protocol describes a method to measure the neomorphic activity of mutant IDH enzymes by monitoring the consumption of NADPH.[15][16][17]

Materials:

-

Cell or tissue lysate containing mutant IDH enzyme

-

Mutant IDH Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 150 mM NaCl, 0.1 mg/mL BSA, 0.2 mM DTT)

-

α-Ketoglutarate (α-KG) stock solution (e.g., 100 mM in water, pH adjusted to 7.0)

-

NADPH stock solution (e.g., 10 mM in water)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates using a suitable lysis buffer (e.g., Mutant IDH Lysis Buffer).[15] Centrifuge to remove debris and determine the protein concentration of the supernatant.

-

Reaction Setup: In a 96-well plate, prepare the reaction mixture. For each sample, a background control (without α-KG) should be included.

-

Sample wells:

-

50 µL Mutant IDH Assay Buffer

-

X µL of cell/tissue lysate (e.g., 20-50 µg total protein)

-

10 µL of 10 mM α-KG (final concentration 1 mM)

-

-

Background control wells:

-

60 µL Mutant IDH Assay Buffer

-

X µL of cell/tissue lysate

-

-

-

Initiate Reaction: Add 10 µL of 1 mM NADPH (final concentration 100 µM) to all wells to start the reaction.

-

Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm every 30-60 seconds for 30-60 minutes.

-

Data Analysis: Calculate the rate of NADPH consumption (ΔOD/min) for each sample by subtracting the rate of the background control. Convert the rate to enzymatic activity (e.g., mU/mg) using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Quantification of D-2-HG and α-KG by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of D-2-HG and α-KG from cultured cells using liquid chromatography-tandem mass spectrometry.[18][19][20]

Materials:

-

Cultured cells

-

Ice-cold phosphate-buffered saline (PBS)

-

Ice-cold 80% methanol

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge

-

Vacuum concentrator or nitrogen evaporator

-

LC-MS/MS system with a suitable column (e.g., C18 or HILIC)

-

D-2-HG and α-KG standards

-

Stable isotope-labeled internal standards (e.g., D-2-HG-d4, α-KG-d4)

Procedure:

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add a defined volume of ice-cold 80% methanol to the culture dish.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex vigorously and incubate on ice for 20 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube.

-

-

Sample Preparation:

-

Add a known amount of internal standard to each sample.

-

Evaporate the samples to dryness using a vacuum concentrator or under a stream of nitrogen.

-

Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto the LC-MS/MS system.

-

Separate the metabolites using an appropriate chromatographic method.

-

Detect and quantify D-2-HG and α-KG using multiple reaction monitoring (MRM) in negative ion mode.

-

D-2-HG transition: m/z 147 -> 129

-

α-KG transition: m/z 145 -> 101

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of D-2-HG and α-KG.

-

Quantify the concentration of each metabolite in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard and cell number or protein content.

-

Culturing Patient-Derived IDH-Mutant Glioma Cells

Maintaining the specific phenotype of IDH-mutant cells in vitro is crucial for relevant studies. This protocol provides guidelines for culturing patient-derived glioma cells.[21][22][23]

Materials:

-

Fresh tumor tissue

-

DMEM/F12 medium

-

Hanks' Balanced Salt Solution (HBSS)

-

Enzymatic dissociation solution (e.g., Accutase or a cocktail of collagenase, dispase, and DNase)

-

Serum-free neural stem cell medium (e.g., Neurobasal medium supplemented with B27, N2, EGF, and bFGF)

-

Laminin-coated culture flasks or plates

Procedure:

-

Tissue Processing:

-

Collect fresh tumor tissue in sterile, ice-cold DMEM/F12 medium.

-

Mechanically mince the tissue into small pieces (<1 mm³).

-

(Optional) Enzymatically digest the tissue fragments according to the manufacturer's protocol to obtain a single-cell suspension.

-

-

Cell Culture:

-

Plate the dissociated cells or small tissue fragments onto laminin-coated flasks.

-

Culture the cells in serum-free neural stem cell medium at 37°C in a humidified incubator with 5% CO₂.

-

-

Culture Maintenance:

-

Monitor the cultures for cell attachment and growth.

-

Perform partial media changes every 2-3 days.

-

Passage the cells when they reach 70-80% confluency using a gentle dissociation reagent like Accutase.

-

Western Blot for Mutant IDH1 Detection

This protocol describes the detection of the common IDH1-R132H mutation using a mutation-specific antibody.[21][24][25]

Materials:

-

Cell or tissue lysate

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-IDH1-R132H

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer. Determine protein concentration using the BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-IDH1-R132H antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Caption: Overview of D-2-Hydroxyglutarate Synthesis Pathways.

Caption: General Experimental Workflow for Studying D-2-HG Synthesis.

Caption: Downstream Effects of Mutant IDH-Mediated D-2-HG Production.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Wild-type and mutated IDH1/2 enzymes and therapy responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human Phosphoglycerate Dehydrogenase Produces the Oncometabolite d-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Active site remodeling in tumor-relevant IDH1 mutants drives distinct kinetic features and potential resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The common feature of leukemia-associated IDH1 and IDH2 mutations is a neomorphic enzymatic activity that converts α-ketoglutarate to 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modeling the diffusion of D-2-hydroxyglutarate from IDH1 mutant gliomas in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. D-2-hydroxyglutarate is an intercellular mediator in IDH-mutant gliomas inhibiting complement and T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IDH-mutated gliomas promote epileptogenesis through d-2-hydroxyglutarate-dependent mTOR hyperactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Energy Metabolism in IDH1 Wild-Type and IDH1-Mutated Glioblastoma Stem Cells: A Novel Target for Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Altered cancer cell metabolism in gliomas with mutant IDH1 or IDH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. benchchem.com [benchchem.com]

- 17. 亞旭生物科技 [abscience.com.tw]

- 18. benchchem.com [benchchem.com]

- 19. biorxiv.org [biorxiv.org]

- 20. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Effective immuno-targeting of the IDH1 mutation R132H in a murine model of intracranial glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Characterization of R132H Mutation‐specific IDH1 Antibody Binding in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Role of IDH1/IDH2 mutations in D-2-hydroxyglutarate production

An In-depth Technical Guide to the Role of IDH1/IDH2 Mutations in D-2-Hydroxyglutarate Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatic point mutations in the genes encoding isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) are a defining feature of several human cancers, including lower-grade gliomas, secondary glioblastomas, acute myeloid leukemia (AML), and chondrosarcomas.[1][2] These mutations result in a neomorphic enzymatic activity, leading to the production and accumulation of the oncometabolite D-2-hydroxyglutarate (D-2-HG).[3] Wild-type IDH enzymes play a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] In contrast, mutant IDH1/2 proteins acquire a new function: the NADPH-dependent reduction of α-KG to D-2-HG.[3][4] The accumulation of D-2-HG to millimolar concentrations in tumor cells competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic dysregulation and a block in cellular differentiation, thereby driving tumorigenesis.[5][6] This guide provides a comprehensive overview of the biochemical mechanisms, signaling consequences, and experimental methodologies related to IDH1/2 mutations and D-2-HG production.

Biochemical Mechanism: A Neomorphic Gain-of-Function

Wild-type (WT) IDH1 (cytosolic) and IDH2 (mitochondrial) are homodimeric enzymes that catalyze the reversible conversion of isocitrate to α-KG, generating NADPH from NADP+.[7][8] Cancer-associated mutations are typically heterozygous and occur at specific arginine residues within the enzyme's active site—most commonly R132 in IDH1 and R172 or R140 in IDH2.[3][7]

These mutations confer a dominant, gain-of-function activity.[9] While the mutant enzyme loses its capacity to efficiently convert isocitrate to α-KG, it gains the novel ability to reduce α-KG to D-2-HG, consuming NADPH in the process.[3][4] In tumor cells, which are heterozygous for the mutation, the wild-type allele is still present.[10] The WT-mutant heterodimer is thought to be the primary functional unit, where the WT monomer can produce the α-KG substrate that is then used by the mutant monomer to generate high levels of D-2-HG.[11][12] Disruption of the wild-type allele in IDH1-mutated cells leads to a dramatic decrease in D-2-HG levels, highlighting the importance of this interplay.[11]

Signaling Pathways and Oncogenic Consequences of D-2-HG Accumulation

D-2-HG is structurally similar to α-KG and acts as a potent competitive inhibitor of a large family of α-KG-dependent dioxygenases.[5] This inhibition is the primary mechanism through which D-2-HG exerts its oncogenic effects.

Key Downstream Effects:

-

Epigenetic Dysregulation : D-2-HG inhibits the Ten-Eleven Translocation (TET) family of 5-methylcytosine hydroxylases and the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs).[5][7] This leads to a global hypermethylation of DNA and histones, altering gene expression profiles and blocking normal cell differentiation, a hallmark of cancer.[5][6]

-

Impaired DNA Repair : The oncometabolite has been shown to interfere with DNA repair mechanisms.[13] For example, D-2-HG can increase H3K9me3 marks at the promoter of the ATM gene, attenuating its transcription and making cells more susceptible to DNA damage.[13][14]

-

Altered Collagen Maturation : Inhibition of prolyl hydroxylases, another class of α-KG-dependent dioxygenases, by D-2-HG impairs collagen maturation and disrupts basement membrane function.[7][9]

-

Modulation of the Tumor Microenvironment : D-2-HG is not confined to the cancer cell; it is released into the tumor microenvironment where it can exert immunosuppressive effects by inhibiting T-cell activation and complement pathways.[15]

Quantitative Data

The neomorphic activity of mutant IDH enzymes results in a dramatic accumulation of D-2-HG in tumors.

Table 1: Kinetic Parameters of Wild-Type and Mutant IDH1 Enzymes Data compiled from multiple studies. Values can vary based on assay conditions.

| Enzyme | Reaction | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| IDH1 WT | Forward (Oxidation) | Isocitrate | 50 - 65 | ~10 | ~1.8 x 105 |

| IDH1 R132H | Forward (Oxidation) | Isocitrate | >1000 | ~0.01 | ~10 |

| IDH1 R132H | Neomorphic (Reduction) | α-Ketoglutarate | 200 - 5000 | ~0.05 | ~10 - 250 |

| IDH1 R132Q | Neomorphic (Reduction) | α-Ketoglutarate | ~150 | ~0.47 | ~3100 |

Note: The R132Q mutant displays significantly higher catalytic efficiency for D-2-HG production compared to the more common R132H mutant.[16]

Table 2: D-2-Hydroxyglutarate Concentrations in Tissues and Fluids

| Sample Type | IDH Status | D-2-HG Concentration | Reference |

| Glioma Tumor Tissue | Mutant | 5 - 35 mmol/g (mM) | [17][18][19] |

| Glioma Tumor Tissue | Wild-Type | < 0.1 mmol/g (mM) | [18] |

| AML Patient Serum | Mutant | Significantly Elevated | [20] |

| Healthy Serum | Wild-Type | Basal Levels | [20] |

| CSF (Glioma Patients) | Mutant | Mean: 7.4 μmol/L | [21] |

| CSF (Glioma Patients) | Wild-Type | Mean: 0.4 μmol/L | [21] |

Experimental Protocols

Accurate measurement of D-2-HG and enzyme activity is critical for both research and clinical applications.

Protocol: Quantification of D- and L-2-HG by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying the D- and L-enantiomers of 2-HG.[22][23][24] Chiral separation is necessary to distinguish the oncometabolite (D-2-HG) from its enantiomer (L-2-HG), which can be elevated under hypoxic conditions.[25][26]

1. Sample Preparation (from Plasma/Serum): a. Thaw samples on ice. b. To 50 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (e.g., 13C5-D-2-HG). c. Precipitate proteins by adding 200 µL of ice-cold acetonitrile. d. Vortex vigorously for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

2. Chiral Derivatization (Optional but improves separation on standard columns): a. To the reconstituted sample, add 50 µL of a derivatizing agent like (+)-o,o-diacetyl-l-tartaric anhydride (DATAN) in an appropriate solvent (e.g., dichloromethane/acetic anhydride).[24] b. Incubate at 70°C for 30 minutes. c. Evaporate to dryness and reconstitute in the mobile phase.

3. LC-MS/MS Analysis: a. Liquid Chromatography:

- Column: Use a chiral column (e.g., Astec® CHIROBIOTIC® R) for direct separation or a standard C18 column if derivatization was performed.[27]

- Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.

- Flow Rate: 0.3 - 0.5 mL/min.

- Column Temperature: 40°C. b. Mass Spectrometry:

- Ionization: Electrospray Ionization (ESI) in negative mode.

- Detection: Multiple Reaction Monitoring (MRM).

- Transitions: Monitor specific precursor-to-product ion transitions for D-2-HG, L-2-HG, and the internal standard. For underivatized 2-HG, a common transition is m/z 147 -> 129.

4. Quantification: a. Generate a standard curve using known concentrations of D- and L-2-HG. b. Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol: Mutant IDH1/2 Enzyme Activity Assay (Colorimetric)

This assay measures the neomorphic activity of mutant IDH enzymes by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.[28][29]

1. Reagents and Buffers:

- Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM DTT.

- Recombinant Mutant IDH1/2 Enzyme: e.g., IDH1-R132H.

- Substrate 1: α-Ketoglutarate (α-KG), 100 mM stock in water.

- Substrate 2: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH), 10 mM stock in water.

- Test Compound: Inhibitor or vehicle control (DMSO).

- Plate: 96-well clear, flat-bottom microplate.

2. Assay Procedure: a. Prepare a master mix in the Assay Buffer containing the recombinant mutant IDH1 enzyme (e.g., at a final concentration of 50-100 ng/well). b. Add 50 µL of the enzyme master mix to each well of the 96-well plate. c. Add 2 µL of the test compound (inhibitor) at various concentrations or DMSO for the control wells. d. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding. e. Prepare a substrate mix in Assay Buffer containing α-KG and NADPH. Final concentrations in the well should be ~2 mM for α-KG and ~20 µM for NADPH. f. Initiate the reaction by adding 48 µL of the substrate mix to each well for a final volume of 100 µL. g. Immediately place the plate in a microplate reader.

3. Data Acquisition and Analysis: a. Measure the absorbance at 340 nm (A340) every 30-60 seconds for 15-30 minutes (kinetic mode). b. Calculate the rate of NADPH consumption (Vmax) from the linear portion of the absorbance vs. time curve for each well. c. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. d. Plot percent inhibition vs. inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion and Therapeutic Outlook

The discovery of IDH1 and IDH2 mutations has fundamentally altered the understanding of the metabolic underpinnings of cancer. These mutations are not mere bystanders but are early and critical drivers of oncogenesis through the production of D-2-HG.[1][5] The oncometabolite's ability to competitively inhibit α-KG-dependent dioxygenases establishes a direct link between altered metabolism and epigenetic control.[6] This unique and targetable neomorphic activity has led to the successful development of specific small-molecule inhibitors of mutant IDH1 and IDH2 enzymes, which have shown promising clinical results, particularly in AML.[7] The measurement of D-2-HG continues to be a valuable biomarker for diagnosis, prognosis, and monitoring therapeutic response in patients with IDH-mutant cancers.[20][21] Further research into the complex downstream effects of D-2-HG will continue to uncover new biological insights and potential therapeutic vulnerabilities.

References

- 1. IDH1 and IDH2 mutations as novel therapeutic targets: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. endbraincancer.org [endbraincancer.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Emerging Role of D-2-Hydroxyglutarate as an Oncometabolite in Hematolymphoid and Central Nervous System Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. D-2-hydroxyglutarate produced by mutant IDH1 perturbs collagen maturation and basement membrane function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 14. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. D-2-hydroxyglutarate is an intercellular mediator in IDH-mutant gliomas inhibiting complement and T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Active site remodeling in tumor-relevant IDH1 mutants drives distinct kinetic features and potential resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oncotarget.com [oncotarget.com]

- 18. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modeling the diffusion of D-2-hydroxyglutarate from IDH1 mutant gliomas in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Selective Detection of the D-enantiomer of 2-Hydroxyglutarate in the CSF of Glioma Patients with Mutated Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 23. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. agilent.com [agilent.com]

- 25. portlandpress.com [portlandpress.com]

- 26. PATH-22. THE DEVELOPMENT OF A NEW ASSAY TO MEASURE 2-HYDROXYGLUTARATE (2-hg) ENANTIOMER LEVELS AND THE UTILITY OF 2-hg AS A BIOMARKER FOR MANAGEMENT OF IDH MUTANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]

- 28. benchchem.com [benchchem.com]

- 29. assaygenie.com [assaygenie.com]

A Technical Guide to 2-Hydroxyglutaric Acid: The Oncometabolite Driving Glioma Pathogenesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the isocitrate dehydrogenase (IDH) 1 and 2 enzymes represent a foundational genetic event in the development of a significant subset of gliomas. These mutations confer a neomorphic enzymatic activity, leading to the massive production and accumulation of the oncometabolite D-2-hydroxyglutarate (D-2-HG). Structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG), 2-HG acts as a potent competitive inhibitor of numerous α-KG-dependent dioxygenases. This inhibition drives widespread epigenetic and metabolic reprogramming, fundamentally altering cellular function to promote tumorigenesis. Key consequences include global DNA and histone hypermethylation, impaired cellular differentiation, altered hypoxia sensing, and compromised DNA repair. This guide provides a detailed examination of the molecular mechanisms of 2-HG in glioma, methods for its detection, and strategies for therapeutic intervention.

Introduction: The Discovery of an Oncometabolite

Gliomas are the most common primary brain tumors, characterized by significant heterogeneity.[1] In 2008, genome-wide sequencing studies identified recurrent heterozygous point mutations in the gene encoding isocitrate dehydrogenase 1 (IDH1) in a large proportion of lower-grade gliomas (WHO grades II and III) and secondary glioblastomas.[1][2] Subsequent studies also identified mutations in the mitochondrial isoform, IDH2.[1] These mutations, most commonly affecting the R132 residue of IDH1 and the R172 or R140 residues of IDH2, are now recognized as defining molecular markers for a distinct clinical and pathological subgroup of gliomas.[1][2]

The pivotal discovery was that these mutations result in a gain-of-function activity, enabling the enzyme to convert α-ketoglutarate (α-KG) into D-2-hydroxyglutarate (D-2-HG).[1][3] In IDH-mutant tumors, 2-HG accumulates to millimolar concentrations, levels over 100-fold higher than in IDH wild-type tumors.[3] This accumulation established 2-HG as a bona fide "oncometabolite"—a metabolite whose presence at high levels directly contributes to cancer formation and progression.[2]

Biosynthesis of 2-Hydroxyglutarate in IDH-Mutant Glioma

Wild-type IDH1 (cytosolic) and IDH2 (mitochondrial) enzymes are NADP+-dependent and catalyze the oxidative decarboxylation of isocitrate to α-KG.[2][4] In contrast, tumor-associated IDH mutations alter the enzyme's active site, abolishing this canonical activity and conferring a new function: the NADPH-dependent reduction of α-KG to D-2-HG.[1][3] This process not only generates the oncometabolite but also consumes NADPH, a critical cellular reducing agent, thereby impacting the cell's redox homeostasis.[1] Glutamate and glutamine serve as the primary carbon sources for 2-HG production in glioma cells.[5]

References

- 1. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneuropsychiatry.org [jneuropsychiatry.org]

- 5. Accumulation of 2-hydroxyglutarate in gliomas correlates with survival: a study by 3.0-tesla magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of L-2-Hydroxyglutarate Accumulation in Hypoxia

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Under hypoxic conditions, mammalian cells lacking mutations in isocitrate dehydrogenase (IDH) exhibit a significant and selective accumulation of L-2-hydroxyglutarate (L-2-HG). This oncometabolite is not a product of neomorphic IDH1/2 activity, but rather arises from a shift in cellular metabolism that promotes the promiscuous reduction of alpha-ketoglutarate (α-KG). This guide elucidates the core mechanisms driving this phenomenon, detailing the key enzymatic players, the metabolic conditions that favor L-2-HG production, and the downstream epigenetic consequences. Quantitative data are presented for comparative analysis, and detailed protocols for key experimental methodologies are provided to facilitate further research.

The Core Mechanism of Hypoxia-Induced L-2-HG Accumulation

In oxygen-limited environments, a metabolic reprogramming occurs that favors the production of L-2-HG. This process is distinct from the D-2-HG production seen in IDH-mutant cancers. The accumulation of L-2-HG is primarily driven by the promiscuous activity of endogenous enzymes utilizing an excess of substrates generated during the hypoxic response.

The Role of Promiscuous Enzyme Activity: LDHA and MDH

The primary enzymatic sources of hypoxia-induced L-2-HG are Lactate Dehydrogenase A (LDHA) and, to a lesser extent, Malate Dehydrogenase 1 and 2 (MDH1/2). These enzymes normally catalyze other reactions but, under specific conditions, can promiscuously bind to α-KG and reduce it to L-2-HG.

-

Lactate Dehydrogenase A (LDHA): LDHA is the major enzyme responsible for L-2-HG production in many hypoxic cells. It utilizes NADH to stereospecifically reduce α-KG to L-2-HG. The contribution of LDHA can vary between cell types but is often the dominant source.

-

Malate Dehydrogenase (MDH1 & MDH2): Both the cytosolic (MDH1) and mitochondrial (MDH2) isoforms of malate dehydrogenase contribute to L-2-HG synthesis by reducing α-KG with NADH. While their contribution is generally less than that of LDHA, it is still significant.

This L-2-HG production is independent of wild-type IDH1 or IDH2 activity, as demonstrated by siRNA knockdown experiments that showed no impairment of L-2-HG accumulation when IDH1/2 were ablated.

Key Drivers of L-2-HG Production in Hypoxia

Several metabolic changes characteristic of the hypoxic state create an environment ripe for L-2-HG synthesis.

-

Increased α-Ketoglutarate (α-KG) Availability: Hypoxia leads to a decrease in oxidative TCA cycle activity. This causes an accumulation of glutamine-derived α-KG, particularly in the cytosol, which serves as the primary substrate for L-2-HG production.

-

Reductive Stress (Increased NADH/NAD+ Ratio): Hypoxia shifts glucose metabolism towards anaerobic glycolysis, which, along with enhanced LDHA activity, increases the cytosolic pool of NADH. This high NADH/NAD+ ratio, a state of reductive stress, drives the reduction of α-KG by LDHA and MDH.

-

Acidic Intracellular pH: The increased reliance on glycolysis in hypoxia often leads to intracellular acidification. Acidic pH enhances L-2-HG production by promoting a protonated form of α-KG that binds more effectively to the substrate-binding pocket of LDHA.

The Contribution of L-2-HG Dehydrogenase (L2HGDH)

L-2-HG levels are normally kept low by the mitochondrial enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH), which oxidizes L-2-HG back to α-KG. Some studies suggest that hypoxia can lead to the downregulation of L2HGDH, which would further contribute to the net accumulation of L-2-HG. However, the primary driver of accumulation is believed to be the massively increased rate of synthesis.

The Role of Hypoxia-Inducible Factor (HIF)

Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the adaptive response to low oxygen. While HIF-1α is not strictly necessary for L-2-HG production, it can enhance it by upregulating the expression of enzymes like LDHA. In some cellular contexts, sufficient LDHA is already present, and HIF-1α stabilization does not further increase L-2-HG levels. However, in cells where LDHA levels are limiting, HIF-1α can play a significant role. Interestingly, the resulting L-2-HG can, in turn, inhibit prolyl hydroxylases, leading to the stabilization of HIF-1α, forming a potential positive feedback loop.

Quantitative Analysis of L-2-HG Accumulation

The accumulation of L-2-HG under hypoxia is a robust phenomenon observed across various mammalian cell types. The magnitude of this increase can vary significantly depending on the specific cell line and the experimental conditions.

Table 1: Fold Increase of 2-Hydroxyglutarate (2-HG) in Hypoxia

This table summarizes the observed increase in total 2-HG or L-2-HG in different cell lines when cultured under hypoxic conditions (typically 0.5-1% O₂) compared to normoxic conditions (21% O₂).

| Cell Line | Fold Increase in 2-HG (Hypoxia vs. Normoxia) | Primary Enantiomer | Source |

| Multiple Cell Lines (General) | 5 to 25-fold | L-2-HG | |

| Multiple Cell Lines (General) | 1.7 to 8.8-fold | L-2-HG | |

| Pancreatic Cancer Cells | Significant Increase | L-2-HG | |

| HEK293T | Marked Increase | L-2-HG | |

| SF188 (Glioblastoma) | Substantial Increase | L-2-HG | |

| Pulmonary Artery Smooth Muscle Cells (PASMC) | 1.7 ± 0.2-fold | L-2-HG & D-2-HG |

Note: While most cell types selectively accumulate L-2-HG, PASMC showed a similar increase in both enantiomers under hypoxia.

Table 2: Effect of Enzyme Knockdown on Hypoxia-Induced L-2-HG

This table illustrates the relative contribution of different enzymes to L-2-HG production, as determined by siRNA-mediated gene silencing. Data is presented as the approximate percentage reduction in hypoxia-induced L-2-HG levels following knockdown of the target enzyme(s).

| Target Enzyme(s) Knockdown | Approximate Reduction in Hypoxia-Induced L-2-HG | Cell Line Context | Source |

| LDHA | Major Reduction | SF188, HEK293T | |

| MDH1 and/or MDH2 | Partial Contribution | SF188 | |

| LDHA + MDH2 | Near Total Abrogation | HEK293T | |

| IDH1 and/or IDH2 | No Substantial Effect | SF188, HEK293T | |

| LDH/MDH Cocktail | Significant Decrease | Pancreatic Cancer Cells |

Note: These results strongly indicate that LDHA is the primary producer of L-2-HG in hypoxia, with MDH enzymes playing a secondary but important role, while IDH1 and IDH2 are not involved in this specific pathway.

Downstream Consequences of L-2-HG Accumulation

The accumulation of L-2-HG is not a benign metabolic event. As a structural analog of α-KG, L-2-HG acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases, which has significant downstream consequences, particularly on the epigenome.

-

Epigenetic Alterations: L-2-HG inhibits the Jumonji family of histone lysine demethylases (KDMs). This inhibition leads to the hypermethylation of histone repressive marks. Specifically, hypoxia-induced L-2-HG has been shown to be both necessary and sufficient for the increased trimethylation of Histone 3 at Lysine 9 (H3K9me3), a mark associated with transcriptional repression and condensed chromatin.

-

Regulation of Stemness: By altering the epigenetic landscape, L-2-HG can regulate the critical balance between cellular stemness and differentiation. In pancreatic cancer, for instance, L-2-HG was found to maintain this balance, potentially contributing to tumor progression.

-

Immune Evasion: Secreted L-2-HG can impact the tumor microenvironment by inhibiting T-cell proliferation and migration, thereby suppressing antitumor immunity and potentially sensitizing tumors to checkpoint inhibitor therapy if LDH is targeted.

Visualizing the Pathway and Workflows

Diagram 1: Core Signaling Pathway of L-2-HG Accumulation in Hypoxia

Caption: Mechanism of hypoxia-induced L-2-HG production and its epigenetic impact.

Diagram 2: Experimental Workflow for L-2-HG Quantification

Caption: Workflow for quantifying L-2-HG enantiomers from cell culture experiments.

Key Experimental Methodologies

Induction of Hypoxia in Cell Culture

-

Objective: To expose cultured mammalian cells to a controlled low-oxygen environment to induce a hypoxic metabolic state.

-

Protocol:

-

Cell Seeding: Plate cells in standard culture dishes and allow them to adhere and grow under normoxic conditions (21% O₂, 5% CO₂) to a desired confluency (e.g., 60-70%).

-

Hypoxic Incubation: Transfer the plates to a specialized humidified hypoxia chamber or a tri-gas incubator.

-

Gas Mixture: Equilibrate the chamber with a certified gas mixture, typically 0.5% or 1% O₂, 5% CO₂, and the balance N₂.

-

Duration: Incubate the cells for a specified period, commonly ranging from 24 to 48 hours, to allow for the accumulation of hypoxia-induced metabolites.

-

Verification: Confirm the hypoxic state by performing a Western blot for the stabilization of HIF-1α protein in a parallel sample.

-

Quantification of L-2-HG Enantiomers by LC-MS/MS

-

Objective: To accurately measure the intracellular concentrations of D- and L-2-HG, distinguishing between the two enantiomers.

-

Protocol:

-

Metabolite Extraction:

-

After hypoxic incubation, rapidly wash cells with ice-cold saline and quench metabolism by adding a liquid nitrogen-chilled extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate/solvent mixture.

-

Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet insoluble material.

-

Collect the supernatant containing the polar metabolites.

-

-

Sample Preparation:

-

Dry the supernatant completely using a vacuum centrifuge.

-

Reconstitute the dried extract in a solution containing a chiral derivatizing agent, such as diacetyl-L-tartaric anhydride (DATAN). This reaction creates diastereomers of D- and L-2-HG that are separable on a standard chromatography column.

-

-

LC-MS/MS Analysis:

-

Inject the derivatized sample into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

-

Perform chromatographic separation using a reverse-phase C18 column with a suitable gradient of mobile phases (e.g., water and acetonitrile with formic acid).

-

Detect the separated diastereomers using a mass spectrometer operating in a targeted mode, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of derivatized D- and L-2-HG standards.

-

Calculate the concentration of each enantiomer in the samples by comparing their peak areas to the standard curve.

-

Normalize the final concentration to the cell number or total protein content of the original sample.

-

-

siRNA-Mediated Gene Silencing

-

Objective: To transiently knock down the expression of specific enzymes (e.g., LDHA, MDH1, MDH2) to determine their contribution to L-2-HG production.

-

Protocol:

-

Transfection: Transfect cells (e.g., SF188 or HEK293T) with small interfering RNAs (siRNAs) targeting the gene of interest using a suitable lipid-based transfection reagent. Use a non-targeting or scrambled siRNA as a negative control.

-

Incubation: Allow the cells to incubate for 48 hours post-transfection to ensure efficient knockdown of the target mRNA and protein.

-

Hypoxic Exposure: Transfer the transfected cells to hypoxic conditions (0.5% O₂) for an additional 24 to 48 hours.

-

Analysis: Harvest the cells for two parallel analyses:

-

Metabolite Analysis: Perform L-2-HG quantification via LC-MS/MS as described in section 6.2 to measure the effect of the knockdown on L-2-HG accumulation.

-

Protein Analysis: Perform Western blot analysis to confirm the knockdown efficiency of the target protein and to verify HIF-1α stabilization.

-

-

Conclusion and Future Directions

The accumulation of L-2-HG in hypoxia is a key metabolic adaptation driven by the promiscuous activity of LDHA and MDH enzymes under conditions of high α-KG and NADH availability. This "oncometabolite" plays a significant role in cellular reprogramming through its impact on the epigenome, stemness, and immune surveillance. Understanding this pathway provides a critical framework for researchers in oncology and metabolism. Future work may focus on therapeutically targeting LDHA or other components of this pathway to modulate L-2-HG levels, potentially sensitizing hypoxic tumors to other treatments, including immunotherapy. The development of more specific inhibitors and further elucidation of the downstream targets of L-2-HG-mediated epigenetic changes will be crucial areas of investigation.

2-Hydroxyglutaric Aciduria: A Technical Guide to Pathophysiology and Genetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyglutaric aciduria (2-HGA) encompasses a group of rare, inherited neurometabolic disorders characterized by the accumulation of 2-hydroxyglutarate (2-HG) in bodily fluids. This guide provides an in-depth technical overview of the pathophysiology and genetics of the three primary forms of 2-HGA: L-2-hydroxyglutaric aciduria (L-2-HGA), D-2-hydroxyglutaric aciduria (D-2-HGA), and the combined D,L-2-hydroxyglutaric aciduria (D,L-2-HGA). We delve into the molecular genetics, the functional consequences of enzymatic and transporter defects, and the downstream cellular and clinical manifestations. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of therapeutics for these devastating disorders.

Introduction

2-Hydroxyglutaric aciduria is a condition leading to progressive brain damage.[1][2][3] The major types of this disorder are D-2-hydroxyglutaric aciduria (D-2-HGA), L-2-hydroxyglutaric aciduria (L-2-HGA), and combined D,L-2-hydroxyglutaric aciduria (D,L-2-HGA).[1][2] These conditions are characterized by the accumulation of the respective stereoisomers of 2-hydroxyglutarate in urine, plasma, and cerebrospinal fluid. While clinically overlapping, the distinct genetic etiologies and pathophysiological mechanisms of each type necessitate a detailed and separate examination.

Genetics and Molecular Basis

The genetic basis of 2-HGA is heterogeneous, with distinct genes implicated in each form of the disorder. The inheritance patterns also vary, ranging from autosomal recessive to autosomal dominant.

L-2-Hydroxyglutaric Aciduria (L-2-HGA)

-

Gene and Protein: L-2-HGA is an autosomal recessive disorder caused by mutations in the L2HGDH gene, located on chromosome 14q22.1.[4][5][6][7] This gene encodes the mitochondrial enzyme L-2-hydroxyglutarate dehydrogenase.[8][9][10]

-

Function: L-2-hydroxyglutarate dehydrogenase is an FAD-dependent enzyme that catalyzes the oxidation of L-2-hydroxyglutarate to alpha-ketoglutarate (α-KG), a key intermediate in the Krebs cycle.[8][10][11] It functions as a "metabolite repair" enzyme, preventing the accumulation of L-2-HG which can be produced through the promiscuous action of malate dehydrogenase on α-KG.[10][11][12]

-

Mutations: Over 70 mutations in the L2HGDH gene have been identified, including missense, nonsense, frameshift, and splice site mutations, as well as insertions and deletions.[4][8][9] These mutations lead to a deficiency or absence of functional L-2-hydroxyglutarate dehydrogenase.[8][9]

D-2-Hydroxyglutaric Aciduria (D-2-HGA)

D-2-HGA is further classified into two subtypes based on their genetic cause and inheritance pattern.[1][2][13]

-

Type I (D2HGA1):

-

Gene and Protein: This is an autosomal recessive form caused by mutations in the D2HGDH gene on chromosome 2q37.3.[12][14][15][16][17] The gene encodes the mitochondrial enzyme D-2-hydroxyglutarate dehydrogenase.[14][15][16][18]

-

Function: D-2-hydroxyglutarate dehydrogenase is a FAD-dependent enzyme that specifically catalyzes the oxidation of D-2-hydroxyglutarate to α-ketoglutarate.[14][15][16][18][19]

-

Mutations: More than 30 mutations in the D2HGDH gene have been reported, leading to impaired enzyme function and the accumulation of D-2-HG.[14][16]

-

-

Type II (D2HGA2):

-

Gene and Protein: This form is caused by heterozygous gain-of-function mutations in the IDH2 gene, which encodes the mitochondrial isocitrate dehydrogenase 2.[2][17][20][21][22] It follows an autosomal dominant inheritance pattern, often arising from de novo mutations.[1][23]

-

Function: Wild-type IDH2 catalyzes the oxidative decarboxylation of isocitrate to α-KG.[1][24] The specific mutations, most commonly at the R140 residue, confer a neomorphic activity, enabling the enzyme to reduce α-KG to D-2-HG in an NADPH-dependent manner.[20][21]

-

Combined D,L-2-Hydroxyglutaric Aciduria (D,L-2-HGA)

-

Gene and Protein: This severe, autosomal recessive disorder is caused by mutations in the SLC25A1 gene on chromosome 22q11.21.[12][25][26] This gene encodes the mitochondrial citrate carrier (CIC).[25][26]

-

Function: The CIC is responsible for transporting citrate and isocitrate out of the mitochondria in exchange for malate.[24][26] This process is crucial for fatty acid synthesis, regulation of glycolysis, and maintaining the proper balance of Krebs cycle intermediates.[26]

-

Mutations: At least 12 mutations in the SLC25A1 gene have been identified to cause D,L-2-HGA.[26] These mutations severely reduce or abolish the transport function of the CIC.[26]

Pathophysiology

The accumulation of D- and/or L-2-hydroxyglutarate is the central event in the pathophysiology of 2-HGA, leading to a cascade of downstream cellular dysfunctions, with the central nervous system being particularly vulnerable.

Biochemical Consequences of Enzyme/Transporter Defects

-

L-2-HGA and D-2-HGA Type I: The deficiency of L2HGDH or D2HGDH, respectively, leads to a failure in the breakdown of their specific substrates, resulting in the accumulation of L-2-HG or D-2-HG.[8][9][14][16]

-

D-2-HGA Type II: Gain-of-function mutations in IDH2 lead to the overproduction of D-2-HG from α-KG.[2][20]

-

Combined D,L-2-HGA: The impaired function of the mitochondrial citrate carrier (CIC) due to SLC25A1 mutations leads to the intramitochondrial accumulation of citrate and other Krebs cycle intermediates, including α-KG.[24][27] This accumulation is thought to drive the non-enzymatic or promiscuous enzymatic reduction of α-KG to both D- and L-2-HG.[27] Patients with CIC deficiency exhibit lower urinary citrate and isocitrate levels, and higher levels of downstream Krebs cycle intermediates like α-ketoglutarate, succinate, fumarate, and malate.[13][25]

Cellular Mechanisms of Neurotoxicity

The precise mechanisms by which 2-HG accumulation leads to neurotoxicity are multifaceted and are an active area of research. Several key pathways have been implicated:

-

Epigenetic Dysregulation: 2-HG is structurally similar to α-KG and acts as a competitive inhibitor of α-KG-dependent dioxygenases, including histone lysine demethylases (KDMs) and the ten-eleven translocation (TET) family of DNA hydroxylases.[12][14][28] This inhibition leads to widespread alterations in histone and DNA methylation patterns, resulting in a dysregulated epigenetic landscape that can affect gene expression related to neuronal development and function.[2][12][25][28]

-

Alteration of Cellular Signaling:

-

mTOR Pathway: 2-HG has been shown to activate the mTOR signaling pathway by inhibiting the KDM4A demethylase, which in turn leads to the degradation of DEPTOR, a negative regulator of mTOR.[1][24][29] The mTOR pathway is a central regulator of cell growth, proliferation, and survival. 2-HG can also inhibit microglial activation via the AMPK/mTOR/NF-κB pathway.[8][10]

-

HIF Signaling: 2-HG can interfere with the hypoxia-inducible factor (HIF) signaling pathway, which is critical for cellular adaptation to low oxygen levels.[9][15][30]

-

-

Mitochondrial Dysfunction: The accumulation of 2-HG can impair mitochondrial function. It has been reported to inhibit ATP synthase, a critical component of the electron transport chain.[18][31] In combined D,L-2-HGA, the primary defect in the mitochondrial citrate carrier directly disrupts mitochondrial metabolism.[24]

-

Oxidative Stress: The altered metabolic state induced by 2-HG accumulation can lead to increased production of reactive oxygen species (ROS) and a state of oxidative stress, which can damage cellular components, including neurons.

Clinical Manifestations

The clinical presentation of 2-HGA varies in severity and age of onset, but progressive neurological dysfunction is a common feature.

L-2-Hydroxyglutaric Aciduria (L-2-HGA)

This is a slowly progressive encephalopathy.[2] Symptoms typically begin in infancy or early childhood and include developmental delay, seizures, speech difficulties, and macrocephaly.[1][13] A key feature is cerebellar ataxia, leading to problems with balance and coordination.[1][13] The disease worsens over time, often leading to severe disability by early adulthood.[1][13]

D-2-Hydroxyglutaric Aciduria (D-2-HGA)

The clinical features of D-2-HGA include delayed development, seizures, hypotonia, and abnormalities in the cerebrum.[1][13]

-

Type I: Tends to have a more variable clinical presentation, ranging from asymptomatic to severe.

-

Type II: Often begins earlier and is associated with more severe health problems than Type I.[1][13][22] Cardiomyopathy can be a distinguishing feature of Type II.[1][22]

Combined D,L-2-Hydroxyglutaric Aciduria (D,L-2-HGA)

This is the most severe form, with an early infantile onset of severe encephalopathy.[25] Affected infants present with severe seizures, profound hypotonia, and feeding and breathing difficulties, and typically survive only into infancy or early childhood.[1][13][32]

Data Presentation

Table 1: Genetic and Biochemical Overview of 2-Hydroxyglutaric Acidurias

| Disorder | Gene | Protein | Inheritance | Enzyme/Transporter Function | Primary Accumulated Metabolite(s) |

| L-2-HGA | L2HGDH | L-2-hydroxyglutarate dehydrogenase | Autosomal Recessive | Oxidation of L-2-HG to α-KG | L-2-hydroxyglutarate |

| D-2-HGA Type I | D2HGDH | D-2-hydroxyglutarate dehydrogenase | Autosomal Recessive | Oxidation of D-2-HG to α-KG | D-2-hydroxyglutarate |

| D-2-HGA Type II | IDH2 | Isocitrate dehydrogenase 2 | Autosomal Dominant | Neomorphic reduction of α-KG to D-2-HG | D-2-hydroxyglutarate |

| Combined D,L-2-HGA | SLC25A1 | Mitochondrial Citrate Carrier | Autosomal Recessive | Transport of citrate/isocitrate out of mitochondria | D- and L-2-hydroxyglutarate |

Table 2: Clinical Features of 2-Hydroxyglutaric Acidurias

| Feature | L-2-HGA | D-2-HGA | Combined D,L-2-HGA |

| Onset | Infancy/Early Childhood | Neonatal/Infancy | Early Infancy |

| Neurological | Progressive encephalopathy, cerebellar ataxia, developmental delay, seizures, macrocephaly | Developmental delay, seizures, hypotonia, cerebral abnormalities | Severe neonatal encephalopathy, severe seizures, profound hypotonia |

| Other | - | Cardiomyopathy (mainly Type II) | Respiratory and feeding difficulties |

| Prognosis | Severe disability by early adulthood | Variable, Type II generally more severe | Survival usually limited to infancy/early childhood |

Experimental Protocols

Measurement of 2-Hydroxyglutarate in Biological Fluids

Method: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for chiral analysis.[4][20]

Protocol Outline (GC-MS):

-

Sample Preparation: Urine, plasma, or CSF is collected. An internal standard (e.g., a stable isotope-labeled 2-HG) is added.

-

Extraction: Organic acids are extracted from the sample, often using an ethyl acetate extraction.[19]

-

Derivatization: The extracted acids are derivatized to make them volatile for GC analysis. This can involve silylation. For chiral separation, derivatization with a chiral reagent like (+)-o,o-diacetyl-l-tartaric anhydride (DATAN) can be used to form diastereomers that are separable on a non-chiral column.[5]

-

GC Separation: The derivatized sample is injected into a gas chromatograph. A chiral capillary column is often used to separate the D- and L-enantiomers.[19][33]

-